(3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is a complex organic compound characterized by the presence of bromine, chlorine, and a tert-butoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps, starting with the preparation of the core phenylpropanoic acid structure
Halogenation: The phenylpropanoic acid is first subjected to bromination and chlorination reactions under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the phenyl ring.
Carbamate Formation: The tert-butoxycarbonyl group is introduced by reacting the halogenated phenylpropanoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and chlorine atoms.
Hydrolysis: The tert-butoxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide for basic conditions, and various nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide are typical for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted phenylpropanoic acids, while hydrolysis of the tert-butoxycarbonyl group yields the corresponding amine derivative.
Scientific Research Applications
(3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms, along with the tert-butoxycarbonyl group, play crucial roles in these interactions, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-(2-bromo-4-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
- (3R)-3-(2-chloro-4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
- (3R)-3-(2-iodo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
Uniqueness
The uniqueness of (3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid lies in its specific combination of bromine, chlorine, and tert-butoxycarbonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H17BrClNO4 |
---|---|
Molecular Weight |
378.64 g/mol |
IUPAC Name |
(3R)-3-(2-bromo-4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17BrClNO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)9-5-4-8(16)6-10(9)15/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
InChI Key |
VKRMEVSDHRBPED-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=C(C=C(C=C1)Cl)Br |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C=C(C=C1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.